N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process often begins with the preparation of the core structures, such as the 2,3-dimethylphenyl and pyrazin-2-yl-piperidine moieties. These are then linked through an oxalamide bond. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents like carbodiimides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry: It can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Its structure suggests potential as a bioactive molecule, possibly interacting with enzymes or receptors.
Medicine: It may serve as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.
Mechanism of Action
The mechanism by which N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Pyrazole Derivatives: These compounds contain the pyrazole ring and are often used in medicinal chemistry for their anti-inflammatory and antimicrobial properties.
Uniqueness
What sets N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide apart is the combination of these two moieties with an oxalamide linkage, which may confer unique properties such as enhanced stability or specific biological activity.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-4-3-5-17(15(14)2)24-20(27)19(26)23-12-16-6-10-25(11-7-16)18-13-21-8-9-22-18/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASOQOQIUCADLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.